Cas no 1805961-55-0 (Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate)

Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate
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- Inchi: 1S/C10H7BrF5NO2/c1-2-19-9(18)4-3-17-7(11)6(10(14,15)16)5(4)8(12)13/h3,8H,2H2,1H3
- InChI Key: XZQKCQNWQSBINO-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)(F)F)=C(C(F)F)C(C(=O)OCC)=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 326
- Topological Polar Surface Area: 39.2
- XLogP3: 3.6
Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029055918-1g |
Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate |
1805961-55-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate Related Literature
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
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4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Additional information on Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate
Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate (CAS No. 1805961-55-0): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate, identified by its CAS number 1805961-55-0, represents a significant compound in the realm of pharmaceutical chemistry. This heterocyclic ester, characterized by its bromo, difluoromethyl, and trifluoromethyl substituents, has garnered attention for its utility as a key intermediate in the synthesis of biologically active molecules.
The structural motif of Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate is particularly intriguing due to the presence of multiple fluorinated groups. These substituents not only enhance the lipophilicity and metabolic stability of the resulting drug candidates but also contribute to their binding affinity and selectivity. The pyridine core, a common pharmacophore in medicinal chemistry, provides a scaffold that is amenable to further functionalization, enabling the development of novel therapeutic agents.
In recent years, there has been a surge in research focusing on fluorinated pyridines as pharmacological intermediates. The introduction of fluorine atoms at specific positions can modulate the electronic properties and steric environment of the molecule, thereby influencing its biological activity. For instance, studies have demonstrated that the presence of difluoromethyl and trifluoromethyl groups can improve the pharmacokinetic profiles of drugs by enhancing their resistance to metabolic degradation. This has led to their widespread use in the design of antiviral, anticancer, and anti-inflammatory agents.
The utility of Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate extends beyond its role as a simple building block. Its reactive ester group allows for facile coupling with various nucleophiles, including amines and thiols, facilitating the construction of more complex molecular architectures. This versatility makes it an invaluable reagent in synthetic organic chemistry, particularly for the preparation of peptidomimetics and other bioactive peptides.
One notable application of this compound is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in cancer therapy. The ability to incorporate fluorinated pyridines into kinase inhibitors has been shown to enhance their binding affinity and selectivity against specific kinases. For example, recent studies have highlighted the use of derivatives of Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate in the development of novel inhibitors for tyrosine kinases, which are implicated in various types of cancer.
The synthesis of Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate involves a multi-step process that typically begins with the functionalization of a pyridine precursor. The introduction of bromo and fluoro substituents requires careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and metal-catalyzed transformations, are often employed to achieve these modifications efficiently.
The importance of fluorinated compounds in drug discovery cannot be overstated. The ability to fine-tune molecular properties through strategic fluorination has led to numerous breakthroughs in pharmaceutical development. As such, intermediates like Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate continue to be indispensable tools for medicinal chemists seeking to develop next-generation therapeutics.
In conclusion, Ethyl 2-bromo-4-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-carboxylate (CAS No. 1805961-55-0) is a multifaceted compound with significant applications in pharmaceutical synthesis. Its unique structural features and reactivity make it a valuable intermediate for the development of biologically active molecules, particularly kinase inhibitors. As research in fluorinated heterocycles continues to advance, compounds like this are expected to play an even greater role in the discovery and development of novel therapeutic agents.
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